4-Fluorochalcone
Overview
Description
4-Fluorochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a fluorine atom at the para position of the phenyl ring. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
4-Fluorochalcone, a member of the chalcone family, is a bioactive flavonoid Chalcones are known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels, which play crucial roles in cellular processes .
Mode of Action
Chalcones are known to interact with their targets, leading to changes in cellular processes . For instance, some chalcones have been found to inhibit nitric oxide production in certain cell lines . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For example, some chalcones have been found to inhibit the nuclear factor-κB (NF-κB) pathway of cellular activation in macrophages . This suggests that this compound may also affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The pharmacokinetics of fluoroquinolones, a related group of compounds, have been extensively studied . These studies suggest that fluoroquinolones have favorable pharmacokinetic profiles, resulting in high serum concentrations. It’s plausible that this compound may have similar ADME properties, which could impact its bioavailability.
Result of Action
Some studies suggest that chalcones can have significant effects at the molecular and cellular levels . For example, certain chalcones have been found to induce apoptosis in cancer cell lines . This suggests that this compound may also have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For example, moisture is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism. These factors should be considered when studying the action of this compound.
Biochemical Analysis
Biochemical Properties
Chalcones, including 4-Fluorochalcone, are important intermediates of the flavonoid biosynthetic pathway They interact with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions
Cellular Effects
Chalcones have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties
Molecular Mechanism
Chalcones are known to have α,β-unsaturated ketones that exert a great diversity in pharmacological activities
Metabolic Pathways
Chalcones, including this compound, are known to be involved in the flavonoid biosynthetic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Solvent-free methods are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions yield 4-fluorohydrochalcone.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Epoxides and dihydrochalcones.
Reduction: 4-Fluorohydrochalcone.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
4-Fluorochalcone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.
Comparison with Similar Compounds
- 4-Chlorochalcone
- 4-Methoxychalcone
- 4-Nitrochalcone
Comparison: 4-Fluorochalcone is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it more effective in biological systems compared to its analogs .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSCQZARWVHQBE-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030857 | |
Record name | 4-Fluorochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-07-0, 1608-51-1 | |
Record name | trans-4-Fluorochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22966-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1608-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorochalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Fluorochalcone is a known inhibitor of soluble epoxide hydrolase (sEH) [, , , , ]. sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with roles in inflammation and blood pressure regulation. By inhibiting sEH, this compound prevents the degradation of EETs, potentially leading to increased levels of these beneficial signaling molecules. This mechanism has been proposed as a potential therapeutic target for inflammatory diseases [, ]. Additionally, this compound has shown inhibitory effects on myeloperoxidase (MPO) [, ]. MPO is an enzyme found in neutrophils that generates reactive oxygen species (ROS) contributing to inflammation.
A: this compound (C15H11FO) has a molecular weight of 226.24 g/mol []. Spectroscopic data, including IR, 1H NMR, and mass spectra, are available in several studies exploring the synthesis and characterization of this compound and its derivatives [, , ]. These studies typically highlight key structural features such as the presence of the α, β-unsaturated ketone moiety, characteristic of chalcones, and the fluorine substitution at the 4' position.
A: While this compound itself is not typically used as a catalyst, its role as an enzyme inhibitor, specifically targeting sEH and MPO, is well-documented [, , , , , , ]. The compound exhibits competitive inhibition for MPO [, ]. Further research is needed to fully elucidate its mechanism of action on these enzymes and explore potential applications in different biological contexts.
A: Several studies have explored the SAR of chalcone derivatives, including those with a fluorine atom at the 4' position [, , , , ]. For example, modifications at the amino group of 4'-aminochalcones have been shown to influence their inhibitory activity against MPO [, ]. Similarly, studies on the anti-inflammatory and anticancer activities of chalcones highlight the importance of substituents on the aromatic rings for their biological activity [, ].
ANone: Currently, there is limited information available on resistance and cross-resistance mechanisms specifically associated with this compound. Given its inhibitory activity against sEH and MPO, investigating the potential for developing resistance mechanisms, especially with prolonged exposure, is crucial for understanding its long-term therapeutic potential.
A: The research on this compound highlights the synergy between chemistry and biology. For instance, understanding the structure-activity relationship (SAR) requires expertise from both synthetic chemistry and pharmacology. Moreover, the study on its acoustical and thermodynamic properties in different solvents [] demonstrates the involvement of physical chemistry principles in understanding its behavior in various environments. Further exploration of its interactions with biological systems may lead to applications in drug discovery and development, particularly for inflammation-related diseases.
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